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Compound of Interest

Compound Name: 8-Bromoquinolin-2(1H)-one

Cat. No.: B1278382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 8-bromoquinolin-
2(1H)-one as a versatile scaffold in medicinal chemistry. The quinolin-2(1H)-one core is a

privileged structure found in numerous biologically active compounds, exhibiting a broad range

of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects. The

presence of a bromine atom at the 8-position offers a convenient handle for synthetic

modification, enabling the exploration of structure-activity relationships (SAR) and the

development of novel therapeutic agents.

Biological Activities and Mechanisms of Action
Derivatives of the quinolin-2(1H)-one scaffold have shown significant potential in various

therapeutic areas. The strategic placement of a bromine atom at the C8 position can influence

the molecule's physicochemical properties and its interaction with biological targets.

Anticancer Activity: Numerous studies have highlighted the potent anticancer effects of

quinoline derivatives.[1] The mechanism of action for some of these compounds involves the

inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For

instance, certain quinolinone derivatives have been shown to inhibit the EGFR/PI3K/Akt/mTOR

signaling pathway. Additionally, brominated quinolines have been identified as inhibitors of

topoisomerase I, an enzyme essential for DNA replication and repair in cancer cells.[2]
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Anti-inflammatory Activity: 8-Bromoquinolin-2(1H)-one itself has been reported to exhibit anti-

inflammatory properties. It is suggested to inhibit the production of prostaglandin E2 (PGE2) by

targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the

inflammatory cascade. The compound is also noted to bind to phospholipase A2 (PLA2), an

enzyme responsible for the release of arachidonic acid, a precursor for prostaglandins.

Antimicrobial Activity: The bromoquinoline scaffold is recognized for its broad-spectrum

antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1] The

position of the bromine atom can significantly impact the potency and spectrum of this activity.

Quantitative Data Summary
The following tables summarize the cytotoxic activity of various quinolin-2(1H)-one derivatives,

highlighting the potential of this scaffold in the development of anticancer agents.
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Compound/Derivati
ve

Cell Line IC50 (µM) Reference

N-Methyl-8-bromo-6-

methylquinolin-2(1H)-

one

MCF-7 (Breast) 45.2 [3]

N-Ethyl-8-bromo-6-

methylquinolin-2(1H)-

one

MCF-7 (Breast) 32.8 [3]

N-Propyl-8-bromo-6-

methylquinolin-2(1H)-

one

MCF-7 (Breast) 25.1 [3]

N-Benzyl-8-bromo-6-

methylquinolin-2(1H)-

one

MCF-7 (Breast) 15.6 [3]

N-(4-Fluorobenzyl)-8-

bromo-6-

methylquinolin-2(1H)-

one

MCF-7 (Breast) 8.3 [3]

N-(4-

Methoxybenzyl)-8-

bromo-6-

methylquinolin-2(1H)-

one

MCF-7 (Breast) 12.5 [3]

N-(4-Nitrobenzyl)-8-

bromo-6-

methylquinolin-2(1H)-

one

MCF-7 (Breast) 28.9 [3]

Doxorubicin (Positive

Control)
MCF-7 (Breast) 0.5 [3]

Table 1: Cytotoxicity of N-substituted 8-bromo-6-methylquinolin-2(1H)-one derivatives against

MCF-7 human breast cancer cell line.
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Compound Type Cell Line(s) IC50 Range (µM)

2,4-Disubstituted quinoline

derivatives

SF-295 (CNS), HCT-8 (Colon),

HL-60 (Leukemia)
0.314 - 4.65 µg/cm³

2-Oxoquinoline derivatives Various tumor cell lines 4.4 - 8.7

2-Phenylquinolin-4-amine

derivatives
HT-29 (Colon) 8.12 - 11.34

Table 2: Cytotoxic activity of various quinoline derivatives against different cancer cell lines.[4]

Visualizations
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Caption: Synthetic workflow for N-alkylation/benzylation of 8-bromoquinolin-2(1H)-one.
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Caption: Inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway by quinolinone derivatives.
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Experimental Workflow for Cytotoxicity (MTT Assay)
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Caption: Workflow for determining cytotoxicity using the MTT assay.
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Experimental Protocols
Protocol 1: Synthesis of N-Substituted 8-Bromo-6-
methylquinolin-2(1H)-one Derivatives[4]
This protocol describes a general method for the N-alkylation or N-benzylation of the 8-bromo-

6-methylquinolin-2(1H)-one scaffold.

Materials:

8-bromo-6-methylquinolin-2(1H)-one

Desired alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide)

Potassium carbonate (K₂CO₃)

Dimethylformamide (DMF)

Ethyl acetate

Water

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a solution of 8-bromo-6-methylquinolin-2(1H)-one (1 mmol) in DMF (10 mL), add

potassium carbonate (1.5 mmol).

Add the desired alkyl or benzyl halide (1.1 mmol) to the mixture.

Stir the reaction mixture at room temperature for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired N-

substituted derivative.

Protocol 2: Cytotoxicity Evaluation using MTT Assay[6]
[7][8]
This protocol outlines the determination of the cytotoxic effects of 8-bromoquinolin-2(1H)-one
derivatives on cancer cell lines.

Materials:

Cancer cell lines (e.g., MCF-7, HeLa, HT-29)

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal

Bovine Serum (FBS) and 1% Penicillin-Streptomycin

Test compounds (8-bromoquinolin-2(1H)-one derivatives) dissolved in DMSO

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS)

Sterile 96-well flat-bottom plates

Humidified incubator (37°C, 5% CO₂)

Microplate reader

Procedure:
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Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL

of culture medium and incubate for 24 hours.

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a

vehicle control (medium with the same concentration of DMSO as the highest test

concentration) and an untreated control (medium only).

Incubation: Incubate the plates for 48-72 hours.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell

viability against compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing
(Minimum Inhibitory Concentration - MIC)
This protocol is used to determine the lowest concentration of a compound that inhibits the

visible growth of a microorganism.

Materials:

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Broth (MHB)

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Sterile 96-well microtiter plates

Bacterial inoculum adjusted to 0.5 McFarland standard
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Incubator (37°C)

Procedure:

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly

in the 96-well plate.

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL

in the wells.

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions.

Include a growth control (MHB + bacteria, no compound) and a sterility control (MHB only).

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound at which no visible

bacterial growth is observed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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